molecular formula C22H35ClO4 B10779689 (Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

Cat. No.: B10779689
M. Wt: 399.0 g/mol
InChI Key: LBIPUBVVGYRBNA-VGUVCEGPSA-N
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Description

ONO-8815Ly is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is a highly selective agonist for the prostaglandin E2 receptor subtype EP2. This compound has been studied for its potential therapeutic effects in various medical conditions, particularly in the field of obstetrics and gynecology, as well as in the treatment of osteoarthritis .

Preparation Methods

The synthetic routes and reaction conditions for ONO-8815Ly are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the EP2 receptor . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ONO-8815Ly primarily undergoes reactions typical of prostaglandin analogs. These reactions include:

Common reagents and conditions used in these reactions would depend on the specific chemical transformations desired. Major products formed from these reactions would include various analogs and derivatives of ONO-8815Ly, each with potentially different biological activities.

Scientific Research Applications

ONO-8815Ly has been extensively studied for its scientific research applications, particularly in the following areas:

    Chemistry: As a selective EP2 receptor agonist, ONO-8815Ly is used in research to study the role of prostaglandin E2 in various biochemical pathways.

    Biology: The compound is utilized to investigate the biological effects of EP2 receptor activation, including its impact on cellular signaling and gene expression.

    Medicine: ONO-8815Ly has shown potential in the treatment of osteoarthritis by preventing the degeneration of articular cartilage.

    Industry: While its primary applications are in research and medicine, ONO-8815Ly’s role in industrial applications would likely be limited to its use in the development of new therapeutic agents and drug formulations.

Mechanism of Action

ONO-8815Ly exerts its effects by selectively activating the EP2 subtype of the prostaglandin E2 receptor. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. Elevated cAMP levels result in the relaxation of smooth muscle tissues, such as those found in the uterus, and the inhibition of matrix metalloproteinase-13 (MMP-13) expression, which is involved in cartilage degradation .

Comparison with Similar Compounds

ONO-8815Ly is unique in its high selectivity for the EP2 receptor, which distinguishes it from other prostaglandin analogs that may target multiple receptor subtypes. Similar compounds include:

The uniqueness of ONO-8815Ly lies in its ability to selectively target the EP2 receptor, providing specific therapeutic effects without the broader range of actions associated with non-selective prostaglandin analogs.

Properties

Molecular Formula

C22H35ClO4

Molecular Weight

399.0 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H35ClO4/c1-2-22(13-8-14-22)20(25)11-7-10-17-16(18(23)15-19(17)24)9-5-3-4-6-12-21(26)27/h3,5,7,10,16-20,24-25H,2,4,6,8-9,11-15H2,1H3,(H,26,27)/b5-3-,10-7+/t16-,17-,18-,19-,20+/m1/s1

InChI Key

LBIPUBVVGYRBNA-VGUVCEGPSA-N

Isomeric SMILES

CCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\CCCC(=O)O)Cl)O)O

Canonical SMILES

CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Origin of Product

United States

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